3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
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Overview
Description
3-[(2-BROMOPHENOXY)METHYL]-N~1~-(3,5-DIMETHYLPHENYL)BENZAMIDE is an organic compound with the molecular formula C22H20BrNO2. This compound is characterized by the presence of a bromophenoxy group and a dimethylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMOPHENOXY)METHYL]-N~1~-(3,5-DIMETHYLPHENYL)BENZAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMOPHENOXY)METHYL]-N~1~-(3,5-DIMETHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-[(2-BROMOPHENOXY)METHYL]-N~1~-(3,5-DIMETHYLPHENYL)BENZAMIDE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-BROMOPHENOXY)METHYL]-N~1~-(3,5-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethylphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(2-BROMOPHENOXY)METHYL]-N-CYCLOHEPTYLBENZAMIDE: Similar structure but with a cycloheptyl group instead of a dimethylphenyl group.
2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3-[(2-BROMOPHENOXY)METHYL]-N~1~-(3,5-DIMETHYLPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of bromophenoxy and dimethylphenyl groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20BrNO2 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20BrNO2/c1-15-10-16(2)12-19(11-15)24-22(25)18-7-5-6-17(13-18)14-26-21-9-4-3-8-20(21)23/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
FAXFVIPWZASHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br)C |
Origin of Product |
United States |
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